Cas no 876062-39-4 (2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
- 1,3,2-DIOXABOROLANE,2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL
- BM123
- 1-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 2-Fluorophenylboronic Acid Pinacol Ester
- 1,3,2-DIOXABOROLANE, 2-(2-FLUOROPHENYL)-4,4,5,5-TETRAMETHYL-
- RZYXBJMVAFMMLQ-UHFFFAOYSA-N
- BBL102700
- STL556505
- AB21994
- SY051378
- AM808075
- AK130092
- ST24039196
- F1085
- V8525
- (2-FLUOROPHENYL)BORONIC ACID PINACOL
- 2-(2-Fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 876062-39-4
- 2-(2-Fluorophenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
- EN300-1425761
- MFCD05663874
- (2-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
- Z1336745114
- Y10112
- 2-fluorophenylboronic acid, pinacol ester, AldrichCPR
- AS-18067
- DTXSID20478863
- CS-W023174
- AKOS004115185
- SCHEMBL9786
-
- MDL: MFCD05663874
- Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
- InChI Key: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
- SMILES: FC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1
Computed Properties
- Exact Mass: 222.12300
- Monoisotopic Mass: 222.1227381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: No data available
- Density: 1.05±0.1 g/cm3 (20 ºC 760 Torr)
- Melting Point: No data available
- Boiling Point: 284.6±23.0°C at 760 mmHg
- Flash Point: 125.9±22.6℃
- Refractive Index: 1.4830 to 1.4870
- PSA: 18.46000
- LogP: 2.12490
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C(BD75190)
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156762-10g |
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
876062-39-4 | >98.0%(GC) | 10g |
¥198.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156762-1g |
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
876062-39-4 | >98.0%(GC) | 1g |
¥49.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156762-250mg |
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
876062-39-4 | >98.0%(GC) | 250mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156762-25G |
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
876062-39-4 | >98.0%(GC) | 25g |
¥396.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156762-5G |
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
876062-39-4 | >98.0%(GC) | 5g |
¥124.90 | 2023-09-02 | |
| Alichem | A019064426-10g |
2-Fluorophenylboronic acid pinacol ester |
876062-39-4 | 97% | 10g |
$163.56 | 2023-08-31 | |
| Alichem | A019064426-25g |
2-Fluorophenylboronic acid pinacol ester |
876062-39-4 | 97% | 25g |
$327.12 | 2023-08-31 | |
| ChemScence | CS-W023174-5g |
1,3,2-Dioxaborolane, 2-(2-fluorophenyl)-4,4,5,5-tetramethyl- |
876062-39-4 | ≥97.0% | 5g |
$30.0 | 2022-04-26 | |
| ChemScence | CS-W023174-10g |
1,3,2-Dioxaborolane, 2-(2-fluorophenyl)-4,4,5,5-tetramethyl- |
876062-39-4 | ≥97.0% | 10g |
$54.0 | 2022-04-26 | |
| ChemScence | CS-W023174-25g |
1,3,2-Dioxaborolane, 2-(2-fluorophenyl)-4,4,5,5-tetramethyl- |
876062-39-4 | ≥97.0% | 25g |
$109.0 | 2022-04-26 |
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method
Production Method 1
1.2 12 h, 75 °C
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 12 h, 75 °C
Production Method 11
1.2 12 h, rt → 120 °C
Production Method 12
Production Method 13
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Production Method 14
Production Method 15
1.2 Solvents: Water ; rt
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
Production Method 22
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Production Method 23
1.2 24 h, 100 °C
Production Method 24
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Production Method 25
Production Method 26
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 1-Chloro-2-fluorobenzene
- 1-Fluoro-2-iodobenzene
- 2,3-Dimethylbutane-2,3-diol
- Borate(1-),tetrafluoro-
- Benzoic acid, 2-fluoro-, anhydride
- (2-Fluorophenyl)dimethylsulfonium
- BENZENEDIAZONIUM, 2-FLUORO-
- Bis(pinacolato)diborane
- Pinacolborane
- 2-Fluorophenylboronic acid
- 1-Bromo-2-fluorobenzene
- (1E)-1-(2-Fluorophenyl)-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comprehensive Overview of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4)
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4) is a highly specialized boronic ester compound widely utilized in organic synthesis, pharmaceutical research, and material science. Its unique molecular structure, featuring a fluorophenyl group and a dioxaborolane ring, makes it a valuable intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. This compound has garnered significant attention due to its role in the development of advanced drug candidates and functional materials.
In recent years, the demand for boron-containing compounds like 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has surged, driven by their applications in precision medicine and catalysis. Researchers are particularly interested in its potential to facilitate the synthesis of fluorinated pharmaceuticals, a growing niche in the pharmaceutical industry. The compound's CAS No. 876062-39-4 is frequently searched in academic databases and chemical marketplaces, reflecting its relevance in cutting-edge research.
One of the key advantages of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its stability under various reaction conditions, making it a reliable choice for high-throughput screening and combinatorial chemistry. Its fluorine substituent enhances its reactivity and selectivity, which is critical for designing targeted molecular probes and imaging agents. These properties align with current trends in personalized therapy and diagnostic tools, topics frequently discussed in scientific forums and industry reports.
From an industrial perspective, the synthesis and scalability of CAS No. 876062-39-4 have been optimized to meet the needs of large-scale production. Manufacturers emphasize its low toxicity profile and compatibility with green chemistry principles, addressing the growing consumer demand for sustainable chemical processes. This aligns with global initiatives to reduce environmental impact while maintaining high chemical efficiency.
In summary, 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 876062-39-4) represents a critical building block in modern chemistry. Its applications span from drug discovery to advanced material engineering, making it a focal point for researchers and industry professionals alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future innovations.
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